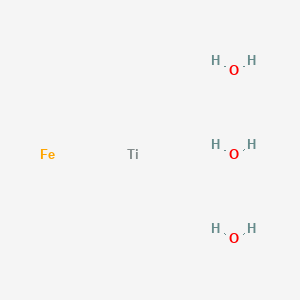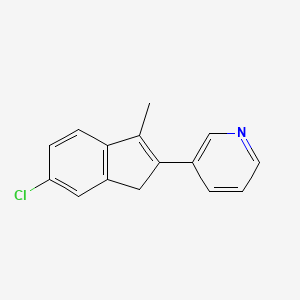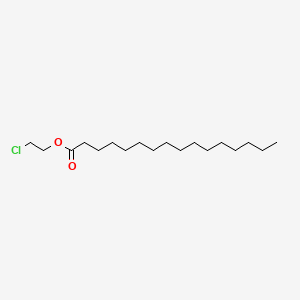
2-氯乙基棕榈酸酯
描述
2-Chloroethyl palmitate is a compound that has been studied in various contexts, including its hydrolysis by mammalian enzymes and its formation through the conjugation of fatty acids. These studies have explored its behavior in biological systems and its potential applications in various fields.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to 2-Chloroethyl palmitate, such as Chloramphenicol Palmitate, has been analyzed using various spectroscopic techniques. These studies provide insights into the molecular structure and bonding features of such compounds, facilitating a deeper understanding of their chemical behavior (R. Mishra et al., 2013).
Chemical Reactions and Properties
Research has shown that 2-Chloroethyl palmitate undergoes hydrolysis in various biological environments, such as artificial gastric and pancreatic juices, as well as in liver and intestine homogenates. This hydrolysis process is significant for understanding the chemical behavior and potential applications of 2-Chloroethyl palmitate in biological systems (J. Sullivan & J. J. Majnarich, 1981).
Physical Properties Analysis
The physical properties of 2-Chloroethyl palmitate and related compounds, such as their solubility, melting point, and boiling point, are crucial for their practical applications. These properties determine how the compound can be used in various industrial and research contexts. However, specific studies focusing on the physical properties of 2-Chloroethyl palmitate were not identified in this search.
Chemical Properties Analysis
The chemical properties of 2-Chloroethyl palmitate, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding its applications and effects in biological systems and industrial processes. The study on the hydrolysis of 2-Chloroethyl palmitate and 2-Chloroethyl linoleate provides insight into its chemical behavior in different environments (J. Sullivan & J. J. Majnarich, 1981).
科学研究应用
2-氯乙基棕榈酸酯和2-氯乙基亚油酸酯的水解:本研究调查了2-氯乙基棕榈酸酯在不同制剂中的水解,包括人工胃液、人工胰液、猪肝匀浆和猪肠匀浆。在所有制剂中都观察到了显著的水解,除了人工胃液,这表明该化合物可能易受生物水解(Sullivan & Majnarich, 1981)。
2-氯乙基棕榈酸酯在肝脏脂肪酸共轭中的作用:这项研究证明了2-氯乙基棕榈酸酯及其他脂肪酸共轭物在大鼠体内的形成。这些发现提示了2-氯乙基棕榈酸酯在哺乳动物系统中的潜在代谢途径和相互作用(Kaphalia & Ansari, 1989)。
胆固醇酯酶介导的卤乙醇与脂肪酸的共轭:本研究探讨了酶促形成各种脂肪酸的2-氯乙基酯,突出了2-氯乙基棕榈酸酯在酶促过程中的潜在生化应用和相互作用(Bhat & Ansari, 1990)。
棕榈酸诱导对间充质干细胞的影响:尽管这项研究侧重于棕榈酸而不是2-氯乙基棕榈酸酯,但它提供了关于棕榈酸化合物对细胞功能的更广泛影响的见解,这可能有助于理解2-氯乙基棕榈酸酯的生物活性(Boland等人,2017)。
食品中2-氯乙基酯的鉴定和测定:本研究在各种香料和食品中鉴定了2-氯乙基酯,包括2-氯乙基棕榈酸酯,展示了这些化合物在食品科学和安全中的相关性(Heikes & Griffitt, 1979)。
属性
IUPAC Name |
2-chloroethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFFARIYTPCNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239181 | |
| Record name | 2-Chloroethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929-16-8 | |
| Record name | 2-Chloroethyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-chloroethyl palmitate in food products like French dressing?
A2: [] While the provided abstract lacks details on the context of identification in French dressing, the presence of 2-chloroethyl palmitate in food raises questions about its potential formation during food processing or packaging. Further investigation is needed to understand the implications of its presence in food for human consumption, considering its metabolic fate and potential toxicological effects.
Q2: Could the formation of fatty acid conjugates with 2-chloroethanol contribute to its toxicity?
A3: [] Research shows that rats administered 2-chloroethanol form fatty acid conjugates, including 2-chloroethyl palmitate, in the liver. These conjugates might be retained in the body longer than the parent compound, potentially leading to prolonged exposure and increased toxicity. Further research is needed to confirm if these conjugates contribute directly to the toxic effects of 2-chloroethanol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



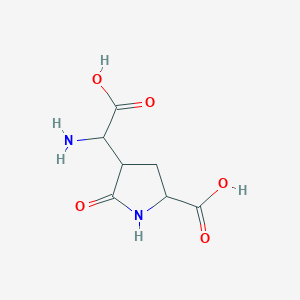
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)

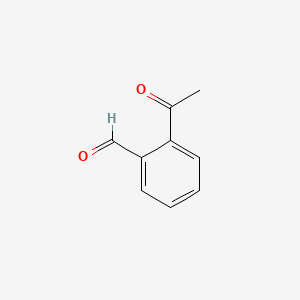

![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)
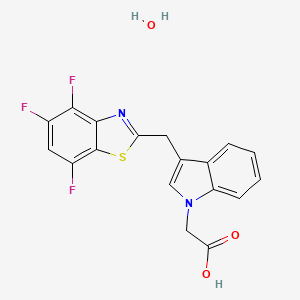
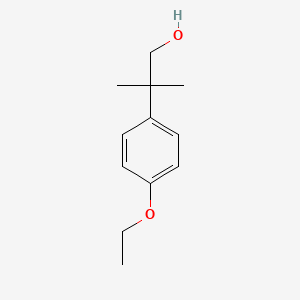
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)
